molecular formula C17H19NO3S B10973248 N-(3-acetylphenyl)-2,4,5-trimethylbenzenesulfonamide

N-(3-acetylphenyl)-2,4,5-trimethylbenzenesulfonamide

Cat. No.: B10973248
M. Wt: 317.4 g/mol
InChI Key: DZKQPDYFDORIEW-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2,4,5-trimethylbenzenesulfonamide is a sulfonamide compound characterized by the presence of an acetyl group attached to a phenyl ring and a trimethylbenzenesulfonamide moiety. Sulfonamides are a class of compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2,4,5-trimethylbenzenesulfonamide typically involves the reaction of 3-acetylphenylamine with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2,4,5-trimethylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2,4,5-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. The acetyl group may also contribute to the compound’s biological activity by enhancing its binding affinity to target proteins .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide
  • 1-tosyl-1H-imidazole
  • 4-methyl-N-(pyridin-4-yl)benzenesulfonamide
  • 1-ethyl-4-tosylpiperazine

Uniqueness

N-(3-acetylphenyl)-2,4,5-trimethylbenzenesulfonamide is unique due to the presence of the trimethylbenzenesulfonamide moiety, which imparts distinct chemical and biological properties. The combination of the acetyl and sulfonamide groups enhances its potential as a versatile compound for various applications .

Properties

Molecular Formula

C17H19NO3S

Molecular Weight

317.4 g/mol

IUPAC Name

N-(3-acetylphenyl)-2,4,5-trimethylbenzenesulfonamide

InChI

InChI=1S/C17H19NO3S/c1-11-8-13(3)17(9-12(11)2)22(20,21)18-16-7-5-6-15(10-16)14(4)19/h5-10,18H,1-4H3

InChI Key

DZKQPDYFDORIEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=CC(=C2)C(=O)C)C

Origin of Product

United States

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